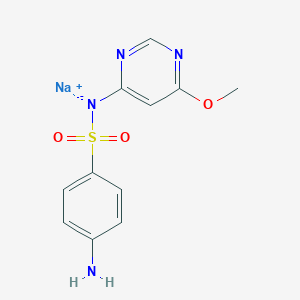

Sulfamonometoxina sódica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfamonomethoxine (sodium) is a long-acting sulfonamide antibiotic. It is effective against a wide range of bacteria, including Streptococcus species, Staphylococcus species, Escherichia coli, Shigella species, and some strains of Proteus species. It is also active against Neisseria gonorrhoeae, Neisseria meningitides, Chlamydia species, Toxoplasma gondii, and Plasmodium . Sulfamonomethoxine (sodium) is rapidly absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier . It is known for its relatively low toxicity and is commonly used in veterinary medicine .

Aplicaciones Científicas De Investigación

Sulfamonomethoxine (sodium) has several scientific research applications:

Chemistry: It is used in studies involving advanced oxidation processes for the degradation of organic pollutants.

Medicine: It is used as an antibiotic to treat infections caused by a variety of bacteria and protozoa.

Industry: It is used in veterinary medicine to treat bacterial infections in animals.

Mecanismo De Acción

Sulfamonomethoxine (sodium) acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By preventing the production of folate in bacteria, it ultimately suppresses bacterial DNA replication . This inhibition of folic acid synthesis is crucial for the antimicrobial activity of sulfonamide antibiotics .

Similar Compounds:

Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.

Sulfamethazine: A sulfonamide antibiotic that also inhibits dihydropteroate synthetase.

Uniqueness: Sulfamonomethoxine (sodium) is unique due to its broad-spectrum activity against various bacteria and protozoa, its ability to penetrate the blood-brain barrier, and its relatively low toxicity . It is particularly effective in veterinary applications, making it a valuable compound in animal healthcare .

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. One method starts with dimethyl malonate as the raw material. Under the catalysis of sodium methylate, it undergoes cyclization with methane amide, followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .

Industrial Production Methods: For industrial production, sulfamonomethoxine sodium injection is prepared using the following raw materials: sulfamonomethoxine sodium, trimethoprim, an organic solvent, injection water, and a pH regulator. The process involves dissolving sulfamonomethoxine sodium in a solvent mixture of organic solvent and injection water, ensuring stability and high product yield .

Análisis De Reacciones Químicas

Types of Reactions: Sulfamonomethoxine (sodium) undergoes various chemical reactions, including:

Oxidation: It can be degraded in aqueous solutions using advanced oxidation processes such as UV/Oxone.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.

Major Products: The major products formed from these reactions include various intermediate compounds identified using liquid chromatography and mass spectroscopy .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulfamonomethoxine sodium involves the reaction of sulfanilamide with paraformaldehyde and sodium methoxide in a solvent to form Sulfamonomethoxine. The Sulfamonomethoxine is then converted to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Sulfanilamide", "Paraformaldehyde", "Sodium methoxide", "Sodium hydroxide", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve sulfanilamide in the solvent and add paraformaldehyde and sodium methoxide. Heat the mixture under reflux for several hours.", "Step 2: Cool the mixture and filter the precipitate formed. Wash the precipitate with water and dry it to obtain Sulfamonomethoxine.", "Step 3: Dissolve the Sulfamonomethoxine in water and add sodium hydroxide. Stir the mixture until the Sulfamonomethoxine is completely dissolved.", "Step 4: Adjust the pH of the solution to around 7-8 using hydrochloric acid or sulfuric acid. The Sulfamonomethoxine sodium will precipitate out of the solution.", "Step 5: Filter the precipitate, wash it with water, and dry it to obtain the final product, Sulfamonomethoxine sodium." ] } | |

Número CAS |

38006-08-5 |

Fórmula molecular |

C11H12N4NaO3S |

Peso molecular |

303.30 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)azanide |

InChI |

InChI=1S/C11H12N4O3S.Na/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15); |

Clave InChI |

APLNGTHIKMFPLN-UHFFFAOYSA-N |

SMILES isomérico |

COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

SMILES |

COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

SMILES canónico |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Apariencia |

Powder |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

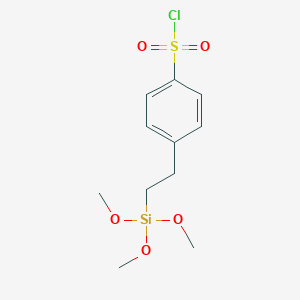

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

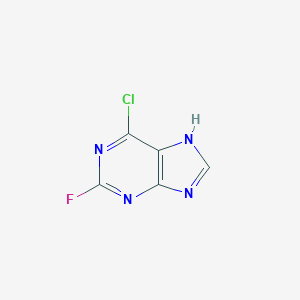

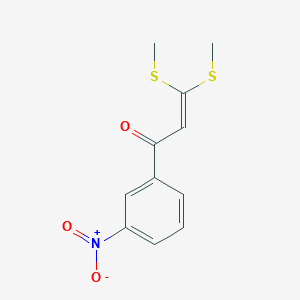

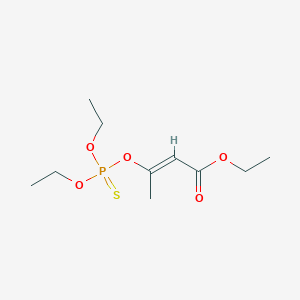

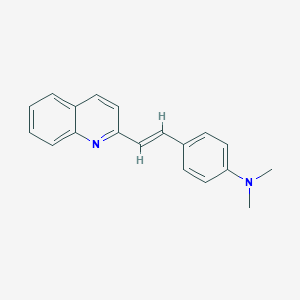

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)

![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)